2-Amino-4-chloro-7-methoxyquinoline
Description
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-7-methoxyquinolin-2-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3,(H2,12,13) |
InChI Key |
LNYZXZVWQOHRPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)N)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimalarial Activity
One of the most notable applications of 2-amino-4-chloro-7-methoxyquinoline is its potential as an antimalarial agent . The compound inhibits heme polymerase, an enzyme crucial for the malaria parasite's survival. By disrupting the conversion of heme to hemazoin, it causes an accumulation of toxic heme, which is lethal to Plasmodium species responsible for malaria. This mechanism positions it as a promising candidate for developing new antimalarial therapies, especially in light of increasing resistance to existing drugs like chloroquine.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacteria and fungi. Its mode of action involves disrupting bacterial cell membranes, leading to cell death. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi, making it a versatile compound in the fight against infectious diseases .
Cancer Research
The compound's structural characteristics allow for modifications that enhance its anticancer properties. For instance, derivatives of 4-aminoquinoline have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer cells. These studies indicate that certain modifications can significantly increase the potency of these compounds against tumor cells while minimizing effects on non-cancerous cells .
Case Study: Cytotoxicity Against Breast Cancer Cells
A study evaluated the cytotoxicity of several 4-aminoquinoline derivatives on breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). Results showed that specific modifications led to compounds with enhanced antigrowth activity, suggesting that structural optimization could yield effective anticancer agents .
Synthesis and Derivative Development
The synthesis of this compound typically involves nucleophilic substitution reactions and can be modified to create a variety of derivatives with enhanced biological activities. For example, sulfonamide derivatives synthesized from this compound have shown promising antimicrobial properties, with some compounds demonstrating minimal inhibitory concentrations (MIC) as low as 7.812 µg/mL against E. coli .
Role in Drug Development
This compound serves as an important intermediate in the synthesis of other pharmaceuticals, notably Lenvatinib, an FDA-approved drug for treating thyroid cancer. The efficient synthesis routes developed for this compound highlight its significance in pharmaceutical applications .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations :
- Chloro vs. Methoxy: Chloro substituents at position 4 or 7 enhance electrophilicity, while methoxy groups improve solubility and steric bulk. For example, 4-Chloro-6,7-dimethoxyquinoline exhibits planar geometry with intramolecular C–H⋯Cl interactions, stabilizing its crystal lattice .
- Synthetic Challenges: 7-Fluoroquinolines undergo nucleophilic substitution more readily than 7-chloro or 7-methoxy analogues, suggesting that the 7-methoxy group in the target compound may confer stability under amine-rich conditions .
Q & A
Q. What are the recommended synthetic routes for 2-Amino-4-chloro-7-methoxyquinoline, and how can purity be optimized?
The synthesis of 2-aminoquinoline derivatives typically involves condensation reactions between aldehydes and amines, followed by protection/deprotection steps. For example, a multi-step procedure using NaBH₄ reduction and Boc protection (to prevent side reactions) has been reported for analogous compounds, achieving intermediate yields of 62–95% after purification via flash column chromatography (gradient elution with CH₂Cl₂/EtOAc) . To optimize purity, rigorous characterization using ¹H/¹³C-NMR and HRMS is critical to confirm structural integrity and detect impurities .
Q. How should researchers characterize the structural and thermal stability of this compound?
Key methods include:
- X-ray crystallography : Resolve crystal structure (as demonstrated for similar quinoline hydrates, e.g., 7-chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate) to confirm substituent positions and hydrogen-bonding networks .
- Thermogravimetric analysis (TGA) : Determine decomposition points (e.g., mp 300–306°C observed for dihydrochloride salts of related aminoquinolines) .
- Spectroscopy : Use NMR (DMSO-d₆ solvent) to identify proton environments and ESI-MS for molecular ion verification .
Q. What solvent systems are suitable for solubility and reactivity studies?
Polar aprotic solvents like DMSO or DMF are commonly used for reactions involving aminoquinolines due to their ability to dissolve aromatic amines. For aqueous stability tests, phosphate-buffered saline (PBS) at physiological pH (7.4) is recommended to simulate biological conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for aminoquinoline derivatives?
Discrepancies often arise from variations in assay conditions or substituent effects. For example:
- Enzyme inhibition assays : Validate results using standardized protocols (e.g., human neuronal nitric oxide synthase inhibition studies with IC₅₀ comparisons) .
- Structural analogs : Compare activity of this compound with derivatives like 7-chloro-4-(diethylamino)quinoline to isolate the impact of methoxy and chloro substituents .
- Control experiments : Include positive controls (e.g., hydroxychloroquine for antimalarial activity comparisons) and validate cell-line specificity .
Q. What strategies improve selectivity for target enzymes in mechanistic studies?
- Molecular docking : Model interactions between the quinoline core and enzyme active sites (e.g., nNOS vs. eNOS isoforms) to guide functional group modifications .
- SAR studies : Systematically vary substituents (e.g., replace 4-chloro with methyl or trifluoromethyl groups) and assess activity changes. Evidence shows that 2-amino-4-methylquinoline derivatives exhibit enhanced selectivity for neuronal nitric oxide synthase .
Q. How can researchers design robust analytical methods for quantifying trace impurities?
Q. What computational tools are effective for predicting physicochemical properties?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or fluorescence .
- LogP estimation : Use software like ChemAxon or PubChem-derived data to assess hydrophobicity, critical for blood-brain barrier penetration studies .
Methodological Considerations
Q. How should researchers address baseline broadening in ¹³C-NMR spectra?
Baseline issues in aminoquinoline NMR (e.g., missing carbon signals) may arise from paramagnetic impurities or slow relaxation. Solutions include:
- Sample filtration : Remove particulate matter via 0.45 µm filters.
- Elevated temperature : Acquire spectra at 40–50°C to enhance signal resolution .
Q. What experimental controls are essential in biological activity assays?
- Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).
- Isozyme-specific inhibitors : Use selective inhibitors (e.g., ARL17477 for nNOS) to confirm target engagement .
Data Interpretation Guidelines
Q. How to reconcile low synthetic yields with high-purity requirements?
- Stepwise optimization : Adjust stoichiometry (e.g., amine/aldehyde ratios) and reaction time. For example, extending reaction time from 12 to 24 hours improved yields in analogous Schiff base formations .
- Alternative purification : Replace flash chromatography with preparative HPLC for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
